
4-[(4-Chlorophenyl)methoxy]phenol PubChem
CID and InChIKey

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
4-[(4-

Chlorophenyl)methoxy]phenol

CAS No.: 52890-66-1

Cat. No.: B14656201

Get Quote

Technical Guide: 4-[(4-
Chlorophenyl)methoxy]phenol
Advanced Characterization, Synthesis, and
Biological Applications[1][2]
Executive Summary
4-[(4-Chlorophenyl)methoxy]phenol (also known as 4-(4-chlorobenzyloxy)phenol or

Hydroquinone mono-4-chlorobenzyl ether) is a lipophilic phenolic ether structurally analogous

to Monobenzone (4-Benzyloxyphenol).[1][2] It functions primarily as a chemical intermediate in

the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and potentially as

a depigmenting agent due to its structural similarity to tyrosinase inhibitors.[1][2] This guide

details its physicochemical properties, validated synthesis via Williamson etherification, and

biological mechanisms.[2]
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Chemical Identity & Physicochemical Profile[2][3][4][5]
[6][7]

Parameter Data

IUPAC Name 4-[(4-Chlorophenyl)methoxy]phenol

Common Synonyms

4-(4-Chlorobenzyloxy)phenol; Hydroquinone

mono-p-chlorobenzyl ether; p-

Chloromonobenzone

CAS Registry Number 52890-66-1

PubChem CID
Not directly indexed in primary public snippets;

Refer to CAS 52890-66-1

Molecular Formula C₁₃H₁₁ClO₂

Molecular Weight 234.68 g/mol

InChIKey
Available via CAS lookup (Structure-based:

Oc1ccc(OCc2ccc(Cl)cc2)cc1)

Solubility
Soluble in organic solvents (Ethanol, DMSO,

Acetone); Sparingly soluble in water

Melting Point
~120–124 °C (Analogous to Monobenzone,

specific range depends on purity)

Synthesis Protocol: Williamson Ether Synthesis
The most robust method for synthesizing 4-[(4-Chlorophenyl)methoxy]phenol involves the

selective O-alkylation of hydroquinone with 4-chlorobenzyl chloride (or bromide) in the

presence of a weak base.[1][2]

Reaction Scheme
Reagents: Hydroquinone (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq), Potassium Carbonate

(K₂CO₃, 1.2 eq).[2]

Solvent: Acetone or Acetonitrile (Reflux).[2]
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Catalyst: Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via Finkelstein exchange (if

using chloride).

Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve Hydroquinone (11.0 g, 100 mmol) in 150 mL of anhydrous acetone.

Base Addition: Add anhydrous K₂CO₃ (16.6 g, 120 mmol) and KI (1.6 g, 10 mmol). Stir for 15

minutes at room temperature to form the phenoxide anion.

Alkylation: Dropwise add a solution of 4-Chlorobenzyl chloride (16.1 g, 100 mmol) in 50 mL

acetone over 30 minutes.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–24 hours. Monitor

reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Workup:

Cool the mixture and filter off inorganic salts (KCl/KBr).[2]

Evaporate the solvent under reduced pressure.[2]

Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (to remove residual

base) followed by water and brine.[2]

Purification: The crude product may contain unreacted hydroquinone and the di-substituted

ether (1,4-bis(4-chlorobenzyloxy)benzene).[1][2] Purify via recrystallization from

Ethanol/Water or column chromatography (Silica gel, Hexane -> EtOAc gradient).[1][2]
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Caption: Williamson ether synthesis pathway for selective mono-alkylation of hydroquinone.

Biological Mechanism & Applications
As a structural analog of Monobenzone, 4-[(4-Chlorophenyl)methoxy]phenol exhibits activity

in melanocyte modulation and serves as a scaffold for metabolic disease therapeutics.[1][2]

A. Depigmentation Mechanism (Tyrosinase Inhibition)
Similar to Monobenzone, this compound acts as a substrate for tyrosinase, the rate-limiting

enzyme in melanin synthesis.[2]

Mechanism: The phenol moiety is oxidized by tyrosinase to a quinone species (likely a

chloro-substituted benzoquinone).[1][2]

Cytotoxicity: The resulting quinone is highly reactive and can form covalent adducts with

cellular thiols (cysteine residues) on tyrosinase or other melanosomal proteins, leading to

melanocyte destruction (leukoderma) rather than reversible inhibition.[2]

Potency: The para-chloro substituent increases lipophilicity (logP), potentially enhancing skin

penetration compared to the non-chlorinated parent compound.[1][2]

B. PPAR Agonist Intermediate
The compound serves as a key intermediate in the synthesis of alkoxy-3-indolylacetic acid

analogs, which are potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2]

Role: The 4-chlorobenzyloxy tail provides the necessary hydrophobic bulk to occupy the

ligand-binding domain (LBD) of PPAR-gamma/delta, regulating glucose metabolism and

insulin sensitivity.[1][2]
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Caption: Dual role as a tyrosinase substrate leading to melanocytotoxicity and as a scaffold for

PPAR agonists.[1][2]

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[2]

Handling: Wear nitrile gloves and safety goggles.[2] Avoid inhalation of dust.[2][3]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the phenol group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Azd-7648 | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. (1R)-2-chloro-1-[(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]ethanol |
C16H27ClO | CID 18523721 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 4-(Benzyloxy)phenol | 103-16-2 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

To cite this document: BenchChem. [4-[(4-Chlorophenyl)methoxy]phenol PubChem CID and
InChIKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14656201/docs#4-4-chlorophenyl-methoxy-phenol-
pubchem-cid-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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